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Compound of Interest

Compound Name: MAX-10181

Cat. No.: B12387533

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) for MAX-
10181 in animal models is not publicly available in the reviewed literature. This information is
considered proprietary by the manufacturer. This guide summarizes available qualitative data
and presents generalized experimental workflows and the compound's proposed mechanism of
action.

Introduction

MAX-10181 is an orally active, small-molecule inhibitor of the Programmed Death-Ligand 1
(PD-L1) immune checkpoint. Developed by Maxinovel Pharmaceuticals, it is currently in phase
| clinical trials for patients with advanced solid tumors[1]. As a small-molecule inhibitor, MAX-
10181 offers potential advantages over monoclonal antibody therapies, including oral
administration and the ability to penetrate the blood-brain barrier[2][3]. Preclinical studies have
demonstrated that MAX-10181 exhibits anti-tumor efficacy similar to the monoclonal antibody
durvalumab in mouse models|[2].

Mechanism of Action

MAX-10181 interferes with the interaction between PD-L1 on tumor cells and the PD-1 receptor
on T-cells, a pathway critical for immune evasion by cancer cells[1]. Unlike antibody-based
therapies that typically block this interaction, the proposed mechanism for this class of small
molecules involves binding to PD-L1, which induces its dimerization and subsequent

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12387533?utm_src=pdf-interest
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://publinestorage.blob.core.windows.net/journals/ONA.2024.2(3).148.00019.Nitin%20Srivastava.pdf
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://www.bioworld.com/articles/671068-small-molecule-pd-l1-inhibitor-max-10181-shows-similar-antitumor-efficacy-to-durvalumab-in-mice?v=preview
https://sdiopr.s3.ap-south-1.amazonaws.com/doc/Ms_IRJO_86207.pdf
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://www.bioworld.com/articles/671068-small-molecule-pd-l1-inhibitor-max-10181-shows-similar-antitumor-efficacy-to-durvalumab-in-mice?v=preview
https://www.benchchem.com/product/b12387533?utm_src=pdf-body
https://publinestorage.blob.core.windows.net/journals/ONA.2024.2(3).148.00019.Nitin%20Srivastava.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

internalization. This process removes the PD-L1 protein from the cell surface, preventing it from
suppressing T-cell activity and thereby restoring the anti-tumor immune response.

Figure 1: Proposed Mechanism of Action of MAX-10181
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Caption: Proposed mechanism of MAX-10181 inducing PD-L1 dimerization and internalization.

Preclinical Pharmacokinetics

MAX-10181 has undergone preclinical evaluation in various animal models to assess its
efficacy and activity. While detailed pharmacokinetic parameters have not been published, the
available literature confirms its oral activity.

3.1 Animal Models and Dosing

» Models: Efficacy has been tested in human PD-1 knock-in mice bearing human PD-L1
knock-in MC38 tumors[2]. The compound has also been evaluated in a GL-261 glioblastoma
animal model, where it demonstrated the ability to prolong survival in combination with
temozolomide, suggesting blood-brain barrier penetration[3].

e Administration: MAX-10181 is administered orally[2].

o Dosing Regimen: Studies in mice have utilized once-a-day or twice-a-day dosing
schedules[2].

3.2 Data Summary

The table below outlines the standard pharmacokinetic parameters typically evaluated in
preclinical animal studies. As of this writing, specific values for MAX-10181 have not been
disclosed in the public domain.
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Mouse Model 1

Mouse Model 2

Parameter Description .
(PD-1 Knock-in) (GL-261)
Time to reach
Tmax (h) maximum plasma Data Not Available Data Not Available

concentration

Cmax (ng/mL)

Maximum observed

plasma concentration

Data Not Available

Data Not Available

AUC (ng-h/mL)

Area under the
concentration-time

curve

Data Not Available

Data Not Available

% (h)

Elimination half-life

Data Not Available

Data Not Available

F (%)

Oral Bioavailability

Data Not Available

Data Not Available

Experimental Protocols

Detailed, specific protocols for the pharmacokinetic analysis of MAX-10181 are not available.
However, a generalized workflow for conducting such a study in a preclinical setting is outlined
below. This workflow represents a standard industry practice for evaluating orally administered
small molecules in animal models.
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Figure 2: Generalized Workflow for a Preclinical Oral PK Study
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Caption: A standard workflow for assessing the pharmacokinetics of an oral compound in mice.
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Methodology Details (Generalized):

Animal Acclimation: Mice are acclimated to the facility conditions.

Dosing: Following a fasting period, a formulated suspension of MAX-10181 is administered
to the animals via oral gavage at a specific dose (mg/kg).

Blood Sampling: Small volumes of blood are collected at multiple time points post-dosing
(e.q.,0.25,0.5,1, 2, 4, 6, 8, and 24 hours).

Sample Processing: Blood samples are collected into anticoagulant-treated tubes and
centrifuged to separate plasma.

Bioanalysis: Plasma concentrations of MAX-10181 are determined using a validated
analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-
MS/MS), which provides high sensitivity and specificity.

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate
key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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